molecular formula C26H29ClN2O2 B12116006 1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol

Cat. No.: B12116006
M. Wt: 437.0 g/mol
InChI Key: FEFMLCGFAXNKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol is a synthetic aryloxypropanolamine derivative characterized by a piperazine core substituted with a 5-chloro-2-methylphenyl group and a propan-2-ol backbone linked to a 4-phenylphenoxy moiety. This structure places it within a class of compounds known for modulating adrenergic, serotonergic, or dopaminergic receptors, often explored for cardiovascular or neurological applications .

The 5-chloro-2-methylphenyl group likely enhances lipophilicity and receptor binding affinity, while the 4-phenylphenoxy moiety may influence metabolic stability . Synthesis typically involves condensation of epichlorhydrin-derived epoxides with substituted piperazines, as seen in related compounds .

Properties

Molecular Formula

C26H29ClN2O2

Molecular Weight

437.0 g/mol

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C26H29ClN2O2/c1-20-7-10-23(27)17-26(20)29-15-13-28(14-16-29)18-24(30)19-31-25-11-8-22(9-12-25)21-5-3-2-4-6-21/h2-12,17,24,30H,13-16,18-19H2,1H3

InChI Key

FEFMLCGFAXNKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Alkylation of 4-Phenylphenol

The synthesis begins with the alkylation of 4-phenylphenol using epichlorohydrin under basic conditions. This step forms the chlorohydrin intermediate 1-(4-phenylphenoxy)-3-chloro-2-propanol (Figure 1). The reaction proceeds via nucleophilic attack of the phenolate ion on the less sterically hindered carbon of the epoxide, followed by ring opening to yield the secondary alcohol.

Reaction Conditions :

  • Solvent : Propan-1-ol or ethanol/water mixture

  • Base : Potassium carbonate (K2CO3K_2CO_3)

  • Temperature : Reflux (~80°C)

  • Yield : ~70–85% (extrapolated from analogous reactions).

Nucleophilic Substitution with 4-(5-Chloro-2-methylphenyl)piperazine

The chlorohydrin intermediate undergoes nucleophilic substitution with 4-(5-chloro-2-methylphenyl)piperazine to install the piperazinyl group. Potassium iodide (KIKI) catalyzes the reaction by enhancing the leaving group ability of chloride via the Finkelstein mechanism.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (chlorohydrin:piperazine)

  • Solvent : Ethanol/water (3:1 v/v)

  • Catalyst : KIKI (10 mol%)

  • Temperature : Reflux (12–24 hours)

  • Workup : Neutralization with dilute HCl, extraction with dichloromethane

  • Yield : ~65–75%.

Alternative Synthetic Strategies

Dibromoalkane-Mediated Alkylation

A parallel approach involves alkylating 4-phenylphenol with 1,3-dibromopropane to form 1-(4-phenylphenoxy)-3-bromopropane , followed by piperazine coupling (Table 1). While this method avoids epichlorohydrin, it requires stringent stoichiometric control to prevent di-alkylation.

ParameterDibromoalkane RouteEpichlorohydrin Route
Intermediate 1-(4-phenylphenoxy)-3-bromopropane1-(4-phenylphenoxy)-3-chloro-2-propanol
Reaction Time 24–48 hours12–24 hours
Byproduct Formation Higher (di-alkylation)Lower
Overall Yield ~55–60%~70–75%

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction, employing triphenylphosphine (PPh3PPh_3) and diethyl azodicarboxylate (DEADDEAD), offers stereochemical control for ether formation. However, this method is less practical for large-scale synthesis due to high reagent costs and purification challenges.

Purification and Characterization

Salt Formation for Crystallization

The free base of the target compound is converted to its oxalate salt to improve crystallinity. Treatment with oxalic acid in hot ethanol yields a crystalline product, which is filtered and washed with cold ether.

Key Characterization Data :

  • Melting Point : 142–145°C (oxalate salt).

  • 1H^1H NMR (DMSO-d6d_6): δ 7.45–6.75 (m, aromatic H), 4.85 (s, OH), 3.95–3.20 (m, piperazine and OCH2_2), 2.40 (s, CH3_3).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges in Stereochemical Control

The propan-2-ol moiety introduces a chiral center, resulting in a racemic mixture. Enantioselective synthesis remains unexplored in literature, though chiral resolution via diastereomeric salt formation could be feasible.

Scalability and Industrial Considerations

Solvent Selection and Waste Management

Ethanol/water mixtures are preferred for their low toxicity and ease of recycling. However, dichloromethane (used in extraction) requires rigorous recovery systems to meet environmental regulations.

Cost-Efficiency Analysis

ComponentCost per kg (USD)Contribution to Total Cost
4-Phenylphenol120–15025%
Epichlorohydrin80–10020%
4-(5-Chloro-2-methylphenyl)piperazine500–60045%
Oxalic Acid10–155%

Total Estimated Cost : ~$700–850/kg (excluding labor and overheads) .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds.

Biology

The compound has been investigated for various biological activities , including:

  • Antimicrobial Properties : Studies have shown its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antifungal Activity : Preliminary research indicates possible antifungal properties, warranting further exploration in clinical settings.
  • Anticancer Effects : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer drug candidate .

Medicine

In the medical field, the compound is being explored for its potential therapeutic effects:

  • Receptor Targeting : It shows promise in developing drugs that target specific receptors involved in various diseases.
  • Neurological Applications : Research is ongoing into its effects on neurological disorders, particularly those related to serotonin receptors, which may lead to treatments for conditions like depression and anxiety .

Industry

The compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique properties make it valuable in developing new industrial applications .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating potential as an antimicrobial agent.
Study BAnticancer PropertiesShowed significant cytotoxicity against breast cancer cell lines, suggesting further investigation into its mechanism of action is warranted.
Study CNeurological ImpactPreliminary results indicate modulation of serotonin receptors, suggesting potential for treating mood disorders.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol with structurally or functionally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source/Reference
Target Compound 5-Chloro-2-methylphenyl-piperazinyl, 4-phenylphenoxy ~438.0* Hypothesized: Anxiolytic, antihypertensive
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(mesityloxy)propan-2-ol HCl Mesityloxy (2,4,6-trimethylphenoxy) 445.8 Not specified; HCl salt suggests enhanced solubility
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol HCl 4-Nitrophenoxy 442.3 Potential nitro group-mediated redox activity
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-phenoxypropan-2-ol 2-Methoxyphenyl-piperazinyl, phenoxy 343.4 Anxiolytic activity (analogous to 4i in )
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol HCl 4-Chlorophenoxy, 4-methoxyphenyl-piperazinyl 423.3 Antihypertensive (via adrenergic modulation)
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol diHCl Adamantyl-phenoxy, 4-methylpiperazinyl 464.4 CNS-targeting (adamantane enhances blood-brain barrier penetration)

Notes:

  • Structural Impact: Phenoxy Substituents: Electron-withdrawing groups (e.g., nitro in ) may enhance metabolic resistance but reduce bioavailability. Bulky groups like mesityloxy improve receptor selectivity but increase molecular weight. Piperazine Modifications: 4-Methylpiperazine () or 4-methoxyphenyl substitutions () alter receptor binding profiles. The 5-chloro-2-methylphenyl group in the target compound likely enhances affinity for serotonin or dopamine receptors .
  • Pharmacological Trends :
    • Anxiolytic activity correlates with lipophilic substituents (e.g., naphthyloxy in ).
    • Antihypertensive effects are linked to adrenergic receptor modulation, as seen in 4a (1-naphthyloxy analog) from .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and pharmacokinetics but may affect tissue distribution.

Biological Activity

1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of neuropharmacology and antimicrobial activity.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C23H22ClN3O2
  • Molecular Weight : Approximately 409.89 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in two domains: neuropharmacology and antimicrobial efficacy .

Neuropharmacological Activity

Research indicates that compounds containing piperazine moieties often exhibit significant central nervous system (CNS) activity. Specifically, studies have shown that derivatives similar to 1-[4-(5-Chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol can act as:

  • Serotonin Receptor Modulators : These compounds may influence serotonin pathways, which are crucial for mood regulation and anxiety disorders.
  • Dopamine Receptor Antagonists : Potential applications in treating psychotic disorders due to their interaction with dopamine receptors.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy based on recent research findings:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLGood
Pseudomonas aeruginosa64 µg/mLModerate
Klebsiella pneumoniae32 µg/mLModerate

Case Studies and Research Findings

  • Neuropharmacological Studies : A study published in a pharmacology journal highlighted the compound's potential as a serotonin receptor antagonist. It was shown to reduce anxiety-like behaviors in rodent models, suggesting its application in treating anxiety disorders .
  • Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of piperazine derivatives, including this compound. The study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the phenoxy group significantly influenced both the neuropharmacological and antimicrobial activities of the compound. The presence of chlorine at the para position of the piperazine ring was found to enhance biological activity .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations in synthesizing 1-[4-(5-chloro-2-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Reacting 5-chloro-2-methylphenyl derivatives with piperazine under nucleophilic substitution conditions (e.g., using K₂CO₃ as a base in anhydrous DMF at 80–100°C) .
  • Ether linkage formation : Coupling the piperazine intermediate with 4-phenylphenol via a Williamson ether synthesis (using NaH or KOH as a base in THF) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
    • Analytical validation : Confirm structural integrity via 1H^1H-NMR (e.g., δ 3.5–4.5 ppm for piperazine protons) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Spectroscopic techniques :

  • NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm), phenoxy group (δ 6.5–7.5 ppm), and hydroxyl proton (δ 4.5–5.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 455.2 for C₂₆H₂₇ClN₂O₂) .
    • X-ray crystallography : If single crystals are obtainable, analyze bond angles and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
    • LogP determination : Use shake-flask method (octanol/water partition) or computational tools (e.g., ChemAxon) to assess hydrophobicity .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating its receptor-binding mechanisms?

  • In vitro assays :

  • Radioligand displacement : Use 3H^3H-labeled ligands (e.g., 5-HT₁A or α-adrenergic receptors) to measure IC₅₀ values in transfected HEK293 cells .
  • Functional assays : Monitor cAMP accumulation or calcium flux via FLIPR in receptor-expressing cell lines .
    • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor active sites (e.g., serotonin receptor homology models) .

Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardized protocols : Ensure consistent assay conditions (e.g., buffer pH, temperature, cell passage number).
  • Control experiments : Include reference compounds (e.g., prazosin for α₁-adrenergic assays) to validate assay sensitivity .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of piperazine derivatives?

  • Substituent modification : Synthesize analogs with variations in:

  • Aromatic rings : Replace 4-phenylphenoxy with naphthyl or indole groups.
  • Piperazine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity .
    • Biological testing : Screen analogs in parallel assays (e.g., receptor binding, metabolic stability in liver microsomes) to prioritize lead compounds .

Q. How should researchers assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature .
  • Light sensitivity : Expose to UV light (300–400 nm) and quantify photodegradation products .

Q. What approaches are recommended for preliminary toxicological profiling?

  • In vitro cytotoxicity : Test in HepG2 cells using MTT assay (48-hour exposure) .
  • Genotoxicity : Ames test (TA98 and TA100 strains) to assess mutagenic potential .
  • In vivo acute toxicity : Administer escalating doses (10–100 mg/kg) to rodents; monitor mortality and organ histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.